molecular formula C24H26N4O B5577258 1-[2-(4-methoxyphenyl)-7-methyl-3-quinolinyl]-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]methanamine

1-[2-(4-methoxyphenyl)-7-methyl-3-quinolinyl]-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]methanamine

Cat. No. B5577258
M. Wt: 386.5 g/mol
InChI Key: UNOOLNZTWGJRAE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to "1-[2-(4-methoxyphenyl)-7-methyl-3-quinolinyl]-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]methanamine" involves complex organic reactions. For instance, the synthesis of 3-phenyl-5-(2-phenylthio-quinolin-3-yl)-1-(4-methoxyphenyl)-2-thiazoyl)-pyrazoline and its crystal structure analysis through X-ray diffraction, IR spectra, 1H NMR, MS, and elemental analysis demonstrate the intricate steps involved in creating such compounds (Liu Fang-ming, 2012).

Molecular Structure Analysis

The determination of molecular structure is crucial for understanding the properties and reactivity of a compound. Techniques such as X-ray diffraction and NMR spectroscopy are typically employed. For related compounds, structural elucidation confirms the molecular architecture and helps in understanding the interaction mechanisms at the molecular level (Liu Fang-ming, 2012).

Chemical Reactions and Properties

Chemical reactions involving quinolinyl and pyrazolyl moieties often result in the formation of compounds with interesting biological activities. The synthesis of trifluoromethyl-substituted (1H-pyrazol-1-yl)(quinolin-4-yl) methanones showcases a range of polysubstituted compounds with potential cytotoxicity, highlighting the diverse reactivity and chemical properties of these frameworks (H. Bonacorso et al., 2016).

Scientific Research Applications

Synthesis and Characterization

Research on compounds structurally related to 1-[2-(4-methoxyphenyl)-7-methyl-3-quinolinyl]-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]methanamine has led to the synthesis of various derivatives with potential biological and chemical applications. For instance, the synthesis of quinolinyl chalcones containing a pyrazole group has been achieved through Claisen–Schmidt condensation, showing promising antimicrobial properties and moderate antioxidant activity (Prasath et al., 2015). Similarly, the synthesis of Methyl-Phenyl pyrazoloquinoxaline fluorescence emitters has been reported, indicating their potential as materials for luminescence or electroluminescence applications due to their efficient fluorescence emission in the blue-green region of the visible spectrum (Gąsiorski et al., 2018).

Antimicrobial Evaluation

Novel quinoline derivatives bearing different heterocyclic moieties have been synthesized and evaluated for their antimicrobial activity. These compounds have shown moderate activities against a wide range of organisms, with certain pyrimidine derivatives exhibiting the highest activity against gram-positive strains (El-Gamal et al., 2016). Additionally, the design and synthesis of quinoxaline derivatives containing pyrazoline residue have demonstrated substantial antimicrobial activity, highlighting the potential of these compounds as antimicrobial agents (Kumar et al., 2014).

Corrosion Inhibition

Quinoxaline-based propanones have been evaluated as inhibitors of mild steel corrosion in hydrochloric acid. These compounds have shown effective corrosion inhibition, suggesting their potential use in protecting steel surfaces from acidic corrosion (Olasunkanmi & Ebenso, 2019).

Cancer Research

Experimental and computational studies have been conducted on novel isoxazolequinoxaline derivatives for their potential as anti-cancer drugs. These studies include synthesis, crystal structure analysis, DFT calculations, and docking studies, highlighting the compound's interactions at the active site region and its predicted anti-cancer activity against specific human proteins (Abad et al., 2021).

properties

IUPAC Name

1-[2-(4-methoxyphenyl)-7-methylquinolin-3-yl]-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O/c1-16-5-6-19-13-20(14-28(3)15-21-12-17(2)26-27-21)24(25-23(19)11-16)18-7-9-22(29-4)10-8-18/h5-13H,14-15H2,1-4H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNOOLNZTWGJRAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(C=C2C=C1)CN(C)CC3=NNC(=C3)C)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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